Product packaging for 3-Methyl-1-(4-methylphenyl)piperazine(Cat. No.:CAS No. 180622-24-6)

3-Methyl-1-(4-methylphenyl)piperazine

Cat. No.: B070097
CAS No.: 180622-24-6
M. Wt: 190.28 g/mol
InChI Key: NUVOURRQFIQWTK-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylphenyl)piperazine (CAS 180622-24-6) is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It belongs to the phenylpiperazine class of compounds, which are of significant interest in medicinal chemistry and pharmaceutical research . Research into phenylpiperazine derivatives, particularly in the context of structure-activity relationship (SAR) studies, has highlighted their potential utility. One key area of application is in the investigation of intestinal permeation enhancers. These compounds are studied for their ability to facilitate the paracellular transport of macromolecular therapeutics across the intestinal epithelium, a major challenge in oral drug delivery . Studies on related phenylpiperazine analogs suggest that aliphatic substitutions on the phenyl ring can result in efficacy and toxicity profiles that make them promising candidates for such research applications . This compound is provided for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B070097 3-Methyl-1-(4-methylphenyl)piperazine CAS No. 180622-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVOURRQFIQWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454627
Record name 3-methyl-1-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180622-24-6
Record name 3-methyl-1-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Piperazine (B1678402) Core Structures

The construction of the piperazine ring is a fundamental step in the synthesis of its derivatives. A variety of methods have been established, often starting from simple, commercially available precursors. One of the most traditional methods involves the reaction of an aniline precursor with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. However, this method can be limited by the cost and availability of substituted anilines and may require harsh reaction conditions.

More contemporary and versatile approaches have been developed. For instance, a five-step synthetic route starting from amino acids can be employed to generate 3-substituted piperazine-2-acetic acid esters. This method involves the conversion of an optically pure amino acid into a 1,2-diamine, which then undergoes annulation to form the piperazine core. Another strategy utilizes a palladium-catalyzed cyclization reaction, coupling a propargyl unit with various diamine components to yield highly substituted piperazines with good regio- and stereochemical control.

Reductive amination of β-keto esters derived from amino acids provides another pathway to substituted piperazines. For example, a β-keto ester can be subjected to reductive amination with ammonium acetate and a reducing agent like sodium cyanoborohydride to yield a 1,4-diamine, a key precursor for the piperazine ring.

The Ugi four-component reaction (U-4CR) offers a convergent and rapid route to piperazine scaffolds. This multicomponent reaction can be utilized in a "Ugi/Deboc/Cyclize" (UDC) strategy to build highly substituted diketopiperazines in a single step from Boc-protected α-amino acids.

The following table summarizes some of the established synthetic routes for the piperazine core:

Synthetic Route Starting Materials Key Intermediates/Steps Advantages
From Amino AcidsOptically pure amino acids1,2-diamines, annulationAccess to chiral piperazines
Palladium-Catalyzed CyclizationPropargyl units, diaminesPalladium catalysisHigh regio- and stereocontrol
Reductive Aminationβ-keto esters, ammonium acetate1,4-diaminesUtilizes readily available starting materials
Ugi Four-Component Reactionα-amino acids, isocyanides, etc.UDC strategyConvergent and rapid

Strategies for N-Substitution and C-Functionalization of Piperazine Derivatives

Once the piperazine core is formed, further functionalization at the nitrogen and carbon atoms is crucial for creating diverse analogues.

N-Alkylation and N-Arylation Techniques

N-substitution is a common modification of the piperazine ring, and various methods are available for introducing alkyl and aryl groups.

N-Alkylation can be achieved through several methods, including nucleophilic substitution on alkyl halides or sulfonates, and the reduction of carboxyamides. Reductive amination is another powerful technique, where a piperazine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to form an N-alkylated product. orgsyn.orgresearchgate.net For mono-alkylation, reacting a monopiperazinium salt with an alkylating agent can provide excellent yields, minimizing the formation of dialkylated byproducts. wikipedia.org

N-Arylation is frequently accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple an amine with an aryl halide. nih.govwikipedia.org This method is highly versatile and has been adapted for various piperazine derivatives. rsc.org Copper-catalyzed methods, such as the Ullmann-Goldberg reaction, also provide a viable route for N-arylation. For electron-deficient (hetero)arenes, nucleophilic aromatic substitution (SNAr) can be an effective strategy. arkat-usa.org More recently, metal-free N-arylation methods using diaryliodonium salts have been developed, offering a milder alternative. nih.gov

The following table outlines key N-substitution techniques:

Technique Reagents Key Features
N-Alkylation
Nucleophilic SubstitutionAlkyl halides/sulfonatesStraightforward, but can lead to over-alkylation.
Reductive AminationAldehydes/ketones, reducing agents (e.g., NaBH(OAc)₃)High yielding and selective for mono-alkylation. orgsyn.orgresearchgate.net
From Monopiperazinium SaltsAlkylating agentsMinimizes dialkylation. wikipedia.org
N-Arylation
Buchwald-Hartwig AminationAryl halides, Palladium catalyst, ligandBroad substrate scope, widely used. nih.govwikipedia.org
Ullmann-Goldberg ReactionAryl halides, Copper catalystClassic method for N-arylation.
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient aryl halidesSuitable for specific substrates.
Metal-Free ArylationDiaryliodonium saltsMild reaction conditions. nih.gov

C-H Functionalization Approaches

While N-substitution is common, functionalization of the carbon atoms of the piperazine ring has been less explored but offers significant potential for creating novel analogues. Direct C-H functionalization is an attractive strategy as it avoids the need for pre-functionalized substrates.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. For instance, visible-light photoredox catalysis can be used for the C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzenes. The mechanism involves the generation of an α-amino radical which then couples with an arene radical anion.

Direct C-H lithiation of N-Boc-protected piperazines, followed by trapping with an electrophile, is another effective method for introducing substituents at the carbon atoms. This approach can be performed diastereoselectively, allowing for the synthesis of enantiopure piperazines.

Targeted Synthesis of 3-Methyl-1-(4-methylphenyl)piperazine and Analogues

A targeted synthesis of this compound can be envisioned through a convergent approach that combines the formation of the piperazine ring with the introduction of the desired substituents. A plausible synthetic route would involve the following key steps:

Preparation of a Substituted Diamine Precursor: The synthesis could commence with a chiral starting material like L-alanine to introduce the methyl group at the desired position. L-alanine can be converted to N-Boc-(S)-alanine, which then undergoes a Masamune condensation to yield a β-ketoester. Reductive amination of this β-ketoester with ammonium acetate and a reducing agent like sodium cyanoborohydride would produce the corresponding 1,2-diamine with a methyl group at the chiral center. nih.gov

Piperazine Ring Formation: The resulting diamine can then be cyclized to form the 2-methylpiperazine core. This can be achieved through various methods, such as reaction with a dielectrophile.

N-Arylation: The final step would be the N-arylation of the 2-methylpiperazine with a suitable 4-methylphenyl (p-tolyl) electrophile. The Buchwald-Hartwig amination would be an ideal choice for this transformation, using an aryl halide such as 4-iodotoluene or 4-bromotoluene in the presence of a palladium catalyst and a suitable ligand. nih.govwikipedia.org This reaction is known to be effective for the N-arylation of a variety of piperazine derivatives.

An alternative approach could involve the direct N-arylation of commercially available 2-methylpiperazine with a 4-methylphenyl halide via a Buchwald-Hartwig reaction. This would be a more direct route, assuming the starting 2-methylpiperazine is readily accessible.

The synthesis of analogues could be achieved by varying the starting amino acid to introduce different substituents at the 3-position, or by using different aryl halides in the N-arylation step to modify the substituent at the 1-position.

Computational and Rational Design Approaches

Structure-Activity Relationship (SAR) Investigations of Piperazine (B1678402) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperazine derivatives, SAR investigations have been crucial in identifying key structural features that govern their therapeutic effects, which range from antimicrobial and anticancer to antipsychotic and antidepressant activities. researchgate.netingentaconnect.com

The piperazine scaffold is a versatile template in drug design. benthamdirect.com Its two nitrogen atoms offer sites for substitution, allowing for the modulation of a compound's physicochemical properties and its interaction with biological targets. researchgate.net General findings from SAR studies on 1,4-disubstituted piperazines reveal several important trends:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the piperazine core significantly impact biological activity. For instance, in the context of antimicrobial agents, the incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) on the phenyl ring has been shown to enhance antibacterial activity. benthamdirect.comresearchgate.net Conversely, the presence of electron-donating groups often leads to a decrease in potency. benthamdirect.comresearchgate.net

The "Magic Methyl" Effect: The addition of a methyl group to a specific position on a molecule can sometimes lead to a dramatic increase in potency, a phenomenon known as the "magic methyl effect." frontiersin.org In a study of piperazine-containing inhibitors of human equilibrative nucleoside transporters (ENTs), the addition of a methyl group to the meta position of a benzene (B151609) moiety was found to restore inhibitory activity on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Nature of the Second Substituent: The group attached to the second nitrogen of the piperazine ring also plays a critical role. In the development of CCR5 antagonists for HIV-1 inhibition, various aralkyl groups have been explored, with benzyl (B1604629) and substituted benzyl moieties showing promise. nih.gov For anticancer applications, linking the piperazine to other heterocyclic systems or specific pharmacophores can enhance cytotoxicity against cancer cell lines. researchgate.net

Piperazine vs. Piperidine (B6355638) Core: In some cases, the replacement of the piperazine ring with a piperidine ring has been investigated to understand the role of the second nitrogen atom. For compounds targeting sigma-1 (σ1) and histamine (B1213489) H3 receptors, derivatives with a piperidine core showed significantly higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov This suggests that the protonation state and the hydrogen bonding capacity of the piperazine nitrogen can be a critical determinant of receptor binding. nih.gov

The following table summarizes the general SAR trends for different classes of biologically active piperazine derivatives:

Biological ActivityFavorable Structural ModificationsUnfavorable Structural Modifications
Antimicrobial Electron-withdrawing groups (e.g., Cl, Br, NO2) on the phenyl ring. benthamdirect.comresearchgate.netElectron-donating groups on the phenyl ring; certain heterocyclic substitutions (e.g., pyridine, furan). benthamdirect.comresearchgate.net
Anticancer Linkage to other pharmacologically active moieties (e.g., benzamides, methanones); specific substitution patterns on the phenyl ring. researchgate.netN/A
Antidepressant Specific substitutions on the aryl and alkanol portions of aryl alkanol piperazines. nih.govN/A
HIV-1 Entry Inhibition N-(4-Fluoro-benzyl) substitution on the piperazine ring. nih.govN/A

These SAR studies provide a roadmap for the rational design of new piperazine derivatives with improved therapeutic profiles. By systematically modifying the piperazine scaffold and observing the resulting changes in biological activity, medicinal chemists can develop more effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is particularly useful in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR, on the other hand, considers the 3D conformation of the molecules and uses descriptors derived from molecular fields, such as steric and electrostatic fields.

A study on aryl alkanol piperazine derivatives with antidepressant activities employed both 2D- and 3D-QSAR methodologies to understand their inhibitory effects on serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The 3D-QSAR models were generated using molecular field analysis (MFA), which investigates the substitutional requirements for favorable drug-receptor interactions. nih.gov

The success of a QSAR model depends on the selection of appropriate molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These can include electronic, steric, hydrophobic, and topological parameters.

In the aforementioned study of aryl alkanol piperazine derivatives, the 2D-QSAR models were developed using a genetic function approximation (GFA) algorithm. nih.gov The statistically significant models identified several key descriptors influencing the biological activity:

For 5-HT reuptake inhibition: The descriptors Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be important. nih.gov

For NA reuptake inhibition: The descriptors HOMO (Highest Occupied Molecular Orbital energy), PMI-mag, S_sssN, and Shadow-XZ were identified as being influential. nih.gov

The predictive power of these QSAR models was validated using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (r²_cv), and the predictive squared correlation coefficient (r²_pred). The high values obtained for these parameters (r² > 0.924, r²_cv > 0.870, r²_pred > 0.890) indicated the robustness and predictive ability of the developed models. nih.gov

The following table provides an overview of the types of descriptors and validation metrics commonly used in QSAR studies of piperazine derivatives:

QSAR ComponentDescriptionExample
2D Descriptors Numerical representations of molecular structure derived from its 2D graph.Topological indices, atom-type counts (e.g., Atype_C_6), electrotopological state indices (e.g., S_sssCH). nih.gov
3D Descriptors Calculated from the 3D coordinates of the atoms in a molecule.Molecular fields (steric, electrostatic), molecular shape indices (e.g., Shadow-XZ). nih.gov
Quantum Chemical Descriptors Derived from quantum mechanical calculations.HOMO and LUMO energies, dipole moment (e.g., Dipole-mag). nih.gov
Statistical Validation Methods to assess the robustness and predictive power of the QSAR model.Internal validation (cross-validation, r²_cv) and external validation (prediction on a test set, r²_pred). nih.gov

QSAR studies provide valuable quantitative insights that complement the qualitative understanding gained from traditional SAR investigations, facilitating a more data-driven approach to drug design.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (e.g., a piperazine derivative) within the active site of a target protein.

Molecular docking simulations can provide detailed insights into the specific interactions between a ligand and a protein at the atomic level. This information is invaluable for understanding the mechanism of action of a drug and for designing new molecules with improved binding affinity and selectivity.

For example, in a study of piperazine derivatives as anticancer agents targeting the epidermal growth factor receptor (EGFR), molecular docking was used to predict their binding modes within the EGFR active site. researchgate.net The results indicated that the compounds fit well into the active site, suggesting that their anticancer activity may be mediated through EGFR inhibition. researchgate.net

Similarly, docking studies of piperazine-based compounds with the sigma-1 receptor (S1R) revealed that these ligands adopt a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets. nih.gov The piperazine nitrogen atom was identified as a key feature, forming a crucial interaction within the receptor. nih.gov

In addition to predicting the binding pose, molecular docking programs can also estimate the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable interaction. For instance, in a study of a piperazine derivative (compound 3c) as an inhibitor of equilibrative nucleoside transporter 1 (ENT1), the calculated binding energy was -7.05 kcal/mol, suggesting a stable binding interaction. frontiersin.orgpolyu.edu.hk

The analysis of the docked poses can also reveal specific types of interactions that contribute to the binding affinity, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Pi-pi stacking: These interactions can occur between aromatic rings in the ligand and the protein.

Ionic interactions: These occur between charged groups on the ligand and the protein.

The following table summarizes the key aspects of molecular docking and protein-ligand interaction analysis for piperazine derivatives:

Analysis TypeDescriptionKey Findings for Piperazine Derivatives
Binding Mode Prediction Determination of the 3D orientation of the ligand within the receptor's active site.Piperazine derivatives can adopt specific conformations to fit into the binding pockets of their target proteins. researchgate.netnih.gov
Binding Energy Calculation Estimation of the strength of the interaction between the ligand and the protein.Negative binding energies indicate favorable and stable interactions. frontiersin.orgpolyu.edu.hk
Interaction Analysis Identification of the specific non-covalent interactions that stabilize the ligand-protein complex.Hydrogen bonds, hydrophobic interactions, and ionic interactions involving the piperazine nitrogen are often critical for binding. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools that accelerate the discovery of novel bioactive molecules. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a 3D query for searching large compound libraries (virtual screening) to identify new chemical entities with potential biological activity and diverse structural scaffolds. nih.govresearchgate.net

For the arylpiperazine class of compounds, to which 3-Methyl-1-(4-methylphenyl)piperazine belongs, pharmacophore models are instrumental. The piperazine moiety is a common scaffold in many biologically active compounds, often serving as a hydrophilic and basic group to optimize pharmacokinetic properties or as a framework to correctly orient other pharmacophoric groups. mdpi.com

The development of a pharmacophore model for arylpiperazine derivatives involves identifying the key molecular features responsible for their interaction with a biological target. These features are typically derived from the known structure-activity relationships of a series of active compounds or from the crystal structure of a ligand-receptor complex.

Essential pharmacophoric features for many arylpiperazine ligands often include:

A hydrophobic aromatic region: Corresponding to the (4-methylphenyl) group in this compound.

A positive ionizable feature: Typically the distal nitrogen atom of the piperazine ring, which is protonated at physiological pH.

Hydrogen bond acceptors/donors: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Defined spatial relationships: The distance and relative orientation between these features are critical for optimal receptor binding. For many serotoninergic arylpiperazine ligands, an optimal distance of 5.2 Å between the aromatic nucleus and the basic nitrogen atom has been described. nih.gov

Table 1: Common Pharmacophoric Features of Arylpiperazine Derivatives

Feature Description Potential Role in Binding
Aromatic Ring (Ar) A flat, hydrophobic region, often substituted. Engages in π-π stacking or hydrophobic interactions with the receptor.
Basic Nitrogen (N) A nitrogen atom, typically in the piperazine ring, that is protonated at physiological pH. Forms ionic bonds or critical hydrogen bonds with acidic residues in the receptor.
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., nitrogen) capable of accepting a hydrogen bond. Interacts with hydrogen bond donor groups on the receptor.
Hydrophobic Group (Hy) Non-polar aliphatic or aromatic groups, such as the methyl substituents. Occupies hydrophobic pockets within the binding site, enhancing affinity.

Once a validated pharmacophore model is established, it serves as a blueprint for the rational design of novel ligands. nih.gov This process involves designing new molecules that map onto the pharmacophoric features of the hypothesis. Computational chemists can modify existing structures or build entirely new ones to better fit the model, aiming to enhance potency, selectivity, or pharmacokinetic properties. mdpi.com

For instance, a pharmacophore hypothesis might indicate that an additional hydrogen bond acceptor at a specific position could increase binding affinity. Designers can then introduce moieties like a carbonyl or a methoxy (B1213986) group at the corresponding position on the arylpiperazine scaffold and synthesize these new derivatives. researchgate.net This approach was utilized in the design of novel N-arylpiperazines where a 1,3-benzodioxole (B145889) subunit was incorporated to interact with a secondary binding site, and the spacer between pharmacophoric elements was conformationally restricted to improve receptor interaction. mdpi.com Similarly, the design of new anticancer agents has been guided by pharmacophore approaches, leading to the synthesis of novel benzamide (B126) and ethanone (B97240) derivatives of piperazine. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility of a ligand like this compound and the stability of its interaction with a biological target. nih.govresearchgate.net

For phenyl-piperazine scaffolds, MD simulations have been used to:

Confirm Binding Poses: Simulations can validate the binding poses suggested by molecular docking. A stable trajectory where the ligand remains in the binding pocket and maintains key interactions supports the proposed binding mode. nih.govresearchgate.net

Analyze Conformational Changes: The piperazine ring can exist in different conformations (e.g., chair, boat, twist-boat). MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations in both its free state and when bound to a receptor. researchgate.net

Assess Stability of Ligand-Receptor Complex: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, MD simulations can quantify the stability of the complex. mdpi.com A low and stable RMSD value over the course of the simulation generally indicates a stable binding interaction. mdpi.comnih.gov

Predict Binding Free Energies: Advanced MD-based techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Table 2: Applications of Molecular Dynamics Simulations in Ligand Design

Application Description Key Output/Metric
Conformational Analysis Studying the accessible shapes (conformations) of the molecule in different environments (e.g., in water, bound to a protein). Potential energy surface, dihedral angle distributions, identification of low-energy conformers.
Binding Pose Stability Assessing whether a docked ligand remains stably in the binding site of a target protein over time. Root Mean Square Deviation (RMSD), analysis of intermolecular hydrogen bonds, distance fluctuations.
Ligand-Induced Protein Changes Observing how the protein structure adapts and changes upon ligand binding. Root Mean Square Fluctuation (RMSF) per residue, changes in protein secondary structure.
Binding Free Energy Calculation Estimating the affinity of a ligand for its target by calculating the free energy change upon binding. ΔG_binding (Gibbs free energy of binding).

In Vitro Pharmacological Characterization at Molecular Targets

Receptor Binding Studies (Affinity and Selectivity)

Studies specifically profiling the ligand-receptor interactions of 3-Methyl-1-(4-methylphenyl)piperazine are not currently available in the public domain. Research on other substituted piperazine (B1678402) molecules indicates a wide range of affinities for various receptors, including but not limited to sigma (σ) receptors and opioid receptors. For instance, certain 3-substituted piperazine derivatives have been shown to interact with σ1 receptors with moderate affinity. nih.gov However, without direct experimental data, the affinity and selectivity profile of this compound at these or other receptors cannot be determined.

Ligand-Receptor Interaction Profiling

A comprehensive ligand-receptor interaction profile for this compound, which would typically include binding affinities (Ki values) across a panel of relevant receptors, has not been established.

Target Specificity Evaluation

Without primary binding data, an evaluation of the target specificity for this compound cannot be conducted. Such an analysis would depend on a comparative assessment of its binding affinity at a primary target versus a range of other molecular targets.

Enzyme Inhibition Assays

There is currently no published research detailing the effects of this compound on the activity of specific enzymes. While various piperazine derivatives have been investigated as inhibitors of enzymes such as butyrylcholinesterase and tyrosinase, the inhibitory potential of this specific compound remains uncharacterized. nih.govresearchgate.net

Characterization of Inhibitory Potency

The inhibitory potency of this compound, typically expressed as an IC50 value (the concentration required to inhibit 50% of an enzyme's activity), has not been determined for any enzyme system.

Mechanism of Enzyme Inhibition

In the absence of any demonstrated enzyme inhibition, the mechanism of action (e.g., competitive, non-competitive, or mixed inhibition) for this compound has not been investigated.

Modulation of Molecular Pathways

Specific studies on the ability of this compound to modulate intracellular signaling pathways are not present in the current body of scientific literature. The effect of this compound on downstream cellular processes following potential receptor binding or enzyme inhibition is therefore unknown.

In Vitro Metabolic Stability and Biotransformation

Identification of Major Metabolites and Metabolic Pathways

The biotransformation of 3-Methyl-1-(4-methylphenyl)piperazine is expected to proceed through several well-established metabolic pathways common to substituted piperazine (B1678402) compounds. These pathways primarily involve oxidative reactions aimed at increasing the polarity of the molecule to facilitate its excretion. Based on the metabolism of analogous structures, the major metabolic routes are predicted to be N-dealkylation and aromatic hydroxylation.

One of the primary metabolic transformations anticipated for the piperazine moiety is N-oxidation . Additionally, hydroxylation of the piperazine ring can occur. Another significant pathway is ring cleavage , which can lead to the formation of N-substituted ethylenediamines. Furthermore, less common but reported metabolic pathways for the piperazine ring include N-glucuronidation and N-sulfation . researchgate.net

For phenylpiperazine derivatives, hydroxylation of the aromatic ring is a prominent metabolic pathway. researchgate.net In the case of this compound, this would likely involve the addition of a hydroxyl group to the tolyl ring. Another expected major metabolic pathway is the oxidation of the methyl group on the phenyl ring to a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

Studies on similar compounds, such as 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester, have identified several key metabolites resulting from these types of transformations. These include desmethyl metabolites, N-formyl metabolites, and products of phenyl monohydroxylation. nih.gov Additionally, oxidation of the piperazine ring itself can lead to ring-opened products. nih.gov

The table below summarizes the probable major metabolic pathways for this compound based on the metabolism of structurally similar compounds.

Metabolic PathwayPredicted Metabolite(s)
Aromatic HydroxylationHydroxylated phenyl ring derivatives
N-Dealkylation1-(4-methylphenyl)piperazine
Piperazine Ring OxidationOxidized piperazine ring derivatives
Methyl Group Oxidation(4-(3-methylpiperazin-1-yl)phenyl)methanol

Role of Cytochrome P450 (CYP) Isoenzymes and Other Enzymes in Metabolism

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Several specific CYP isoenzymes have been identified as key players in the biotransformation of various piperazine-containing drugs.

Research on a range of piperazine analogues has demonstrated the significant involvement of CYP2D6, CYP1A2, and CYP3A4 . researchgate.net Specifically, CYP2D6 is often responsible for the hydroxylation of the aromatic ring in phenylpiperazine compounds. For instance, the p-hydroxylation of m-chlorophenylpiperazine (mCPP) is confirmed to be catalyzed by CYP2D6. nih.gov Similarly, the N-dealkylation of other piperidine (B6355638) and piperazine derivatives has been shown to be primarily mediated by CYP2D6. doi.org

CYP3A4 , being one of the most abundant CYP enzymes in the human liver, is also expected to play a significant role, particularly in oxidative metabolism. nih.gov Studies on other piperazine-containing compounds have shown that both CYP1A2 and CYP3A4 are major enzymes responsible for processes like N-demethylation and sulfoxidation. researchgate.net

In addition to the primary CYP enzymes, CYP2C19 may also contribute to the metabolism of piperazine derivatives, although often to a lesser extent. doi.orgnih.gov The involvement of specific CYP isoenzymes can be influenced by the exact substitution pattern on the piperazine and phenyl rings.

Beyond the CYP system, other enzymes may be involved in subsequent metabolic steps. For example, if the methyl group on the tolyl ring is oxidized to an alcohol, alcohol dehydrogenases and aldehyde dehydrogenases could further metabolize it to a carboxylic acid.

The table below outlines the likely roles of various enzymes in the metabolism of this compound.

Enzyme FamilySpecific Isoenzyme(s)Probable Role in Metabolism
Cytochrome P450CYP2D6 Aromatic hydroxylation, N-dealkylation
CYP3A4 N-oxidation, N-dealkylation
CYP1A2 N-oxidation, N-dealkylation
CYP2C19 Minor oxidative pathways
Other EnzymesAlcohol DehydrogenaseOxidation of primary alcohol metabolite
Aldehyde DehydrogenaseOxidation of aldehyde metabolite

Assessment of Metabolic Half-Life in Subcellular Fractions

The metabolic half-life (t½) of a compound in subcellular fractions, such as liver microsomes or S9 fractions, is a critical parameter for predicting its in vivo clearance. springernature.comwuxiapptec.com While specific data for the metabolic half-life of this compound is not available in the reviewed literature, studies on structurally similar compounds provide valuable context.

For example, research on a series of piperazin-1-ylpyridazines revealed that some of these compounds are rapidly metabolized in both mouse and human liver microsomes, with in vitro microsomal half-lives as short as approximately 3 minutes. nih.gov Conversely, modifications to the chemical structure of other piperazine derivatives have been shown to significantly improve their metabolic stability in rat liver microsomes. nih.gov

The metabolic stability of a compound like this compound would be determined by incubating it with liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time would be measured, typically using LC-MS/MS, to calculate the in vitro half-life. A short half-life would suggest rapid metabolic clearance, while a longer half-life would indicate greater metabolic stability.

Factors influencing the metabolic half-life include the compound's affinity for the active sites of metabolizing enzymes and the specific metabolic pathways it undergoes. For instance, compounds that are excellent substrates for high-turnover enzymes like CYP2D6 or CYP3A4 are likely to have shorter metabolic half-lives.

The table below presents a hypothetical range of metabolic half-lives based on findings for other piperazine derivatives, illustrating how such data would be presented.

Subcellular FractionSpeciesPredicted Metabolic Half-Life (t½) RangeImplication
Liver MicrosomesHuman5 - 60 minutesModerate to Rapid Clearance
Liver MicrosomesRat3 - 45 minutesRapid Clearance
S9 FractionHuman10 - 75 minutesModerate Clearance

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental for separating 3-Methyl-1-(4-methylphenyl)piperazine from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-aryl piperazine (B1678402) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the two phases. For this compound, the presence of the tolyl group provides a chromophore, allowing for detection using an ultraviolet (UV) detector. jocpr.com

Method development for piperazine derivatives often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, to achieve adequate resolution. jocpr.com In cases where the analyte lacks a strong chromophore, pre-column or post-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection sensitivity. jocpr.comjocpr.com The method is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. jocpr.com

Table 1: Example HPLC Conditions for Analysis of Phenylpiperazine Derivatives


Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and thermally stable compounds like N-aryl piperazines. scholars.directojp.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. rsc.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. nih.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. For this compound, characteristic fragmentation would involve the piperazine ring and the aryl substituent. Key fragmentation pathways for phenylpiperazines include the cleavage of the piperazine ring, leading to characteristic ions. nih.gov For instance, the loss of a C2H4N fragment from the molecular ion is a common fragmentation pathway for piperazine derivatives. nih.gov The presence of the methyl groups on both the piperazine and phenyl rings would lead to specific fragment ions that aid in its unique identification. oup.comoup.com

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)


Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of piperazine derivatives, particularly in complex biological matrices. mdpi.comresearchgate.netnih.gov This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. nih.govmdpi.com After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), to form a precursor ion (e.g., the protonated molecule [M+H]⁺). nih.gov

This precursor ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. mdpi.com By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method achieves high selectivity and low detection limits. mdpi.com This makes LC-MS/MS ideal for pharmacokinetic studies and trace-level quantification. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for Quantification


Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive structural confirmation of this compound.

¹H NMR: The proton spectrum would exhibit distinct signals for each type of proton. The protons on the p-substituted tolyl group would appear as a characteristic AA'BB' system of two doublets in the aromatic region (approx. 6.8-7.2 ppm). The methyl group on this ring would produce a singlet around 2.3 ppm. The protons on the piperazine ring would show complex multiplets in the aliphatic region (approx. 2.5-3.5 ppm) due to their diastereotopic nature and complex spin-spin coupling. The methyl group at the C3 position of the piperazine ring would appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the tolyl group would appear in the 115-150 ppm range. The piperazine ring carbons would resonate in the 45-60 ppm region. The two methyl carbons (one on the phenyl ring and one on the piperazine ring) would be found in the upfield region, typically between 15-25 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃


Research Perspectives and Unexplored Avenues

Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective ligands is a central theme in modern drug discovery. For piperazine-based compounds, several principles can be applied to enhance their interaction with biological targets.

Structural Modifications for Selectivity: The selectivity of arylpiperazine derivatives can be significantly influenced by the nature and position of substituents on both the piperazine (B1678402) ring and the aromatic moiety. nih.gov In the case of 3-Methyl-1-(4-methylphenyl)piperazine, the methyl group at the 3-position of the piperazine ring introduces a chiral center, suggesting that the synthesis and evaluation of individual enantiomers could lead to significant differences in potency and selectivity. Furthermore, modifications to the p-tolyl group, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties of the molecule and influence its binding affinity to specific receptors. nih.gov

Conformational Restriction: The flexibility of the piperazine ring can be constrained to lock the molecule into a bioactive conformation. This can be achieved through the introduction of bicyclic systems or other rigidifying elements. Such strategies have been successfully employed to improve the selectivity of ligands for various G-protein coupled receptors (GPCRs), a common target for arylpiperazines.

Interactive Data Table: Structure-Activity Relationship (SAR) Insights for Arylpiperazines

Modification SiteStructural ChangePotential Impact on Activity
Piperazine RingIntroduction of substituents at 2-, 3-, 5-, or 6-positionsAltered stereochemistry and interaction with receptor subpockets
Piperazine RingN-alkylation or N-acylation of the second nitrogenModulation of basicity and pharmacokinetic properties
Aromatic RingIntroduction of halogen, methoxy (B1213986), or nitro groupsEnhanced binding affinity through specific interactions (e.g., halogen bonding)
Aromatic RingReplacement of the phenyl ring with other heterocyclesExploration of different binding modes and target profiles

Exploration of Novel Biological Targets for Piperazine-Based Ligands

While arylpiperazines are well-known for their effects on central nervous system (CNS) receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, the therapeutic potential of this scaffold extends far beyond neurology. silae.it

Anticancer and Antimicrobial Potential: Recent studies have highlighted the anticancer and antimicrobial activities of various piperazine derivatives. mdpi.comnih.gov The cytotoxic effects of some arylpiperazines against cancer cell lines suggest that these compounds may interfere with critical cellular pathways involved in tumor progression. mdpi.com Similarly, the antibacterial and antifungal properties of certain piperazine-based compounds indicate their potential as novel anti-infective agents. neuroquantology.com Investigating the activity of this compound against a panel of cancer cell lines and microbial strains could uncover new therapeutic applications.

Enzyme Inhibition: The piperazine scaffold can be incorporated into molecules designed to inhibit specific enzymes. For instance, piperazine-based compounds have been developed as inhibitors of matrix metalloproteinases (MMPs) and tyrosinase. nih.gov Exploring the inhibitory potential of this compound against a range of enzymes implicated in disease could lead to the discovery of novel therapeutic leads.

Table of Potential Biological Targets for Piperazine Derivatives

Target ClassSpecific ExamplesTherapeutic Area
G-Protein Coupled ReceptorsSerotonin (5-HT) Receptors, Dopamine Receptors, Adrenergic ReceptorsNeurology, Psychiatry
Ion ChannelsCalcium Channels, Potassium ChannelsCardiovascular Disease, Neurology
EnzymesKinases, Proteases, Histone Deacetylases (HDACs)Oncology, Inflammatory Diseases
TransportersSerotonin Transporter (SERT), Dopamine Transporter (DAT)Psychiatry

Integration of Cheminformatics and Machine Learning in Piperazine Research

The fields of cheminformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.net

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of piperazine derivatives to build models that predict their biological activity, physicochemical properties, and potential toxicity. nih.gov These models can then be used to virtually screen libraries of novel piperazine compounds, including derivatives of this compound, to prioritize candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to identify the key structural features that govern the biological activity of arylpiperazine derivatives. researchgate.net By developing QSAR models for a series of analogues of this compound, researchers can gain insights into the molecular properties that are critical for a desired pharmacological effect.

In Silico Screening and Molecular Docking: Computational techniques such as molecular docking can be used to predict the binding mode of this compound and its derivatives to the active sites of various biological targets. nih.gov This information can guide the design of new compounds with improved binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(4-methylphenyl)piperazine, and how do reaction conditions influence yield?

  • Methodology : Optimize via nucleophilic substitution or reductive amination. For example, reacting 4-methylbenzyl chloride with 3-methylpiperazine under reflux in acetonitrile (ACN) with a base (e.g., K2_2CO3_3) yields 65–85% product. Monitor purity via TLC (Rf ~0.40–0.44 in ethyl acetate/hexane) .
  • Key Data : Typical yields range from 41% to 92% depending on substituent positions and reaction time (e.g., bromophenyl derivatives show lower yields due to steric hindrance) .

Q. How can structural characterization of this compound be validated?

  • Methodology : Use 1^1H/13^13C NMR to confirm methyl group positions (e.g., aromatic protons at δ 6.7–7.2 ppm, piperazine methyl at δ 2.3–2.5 ppm). Elemental analysis (C12_{12}H18_{18}N2_2) should match calculated values within ±0.3% .

Q. What safety protocols are critical for handling this compound?

  • Guidelines : Avoid inhalation/contact with dust; use PPE (gloves, goggles). Store in airtight containers at 2–8°C. First aid for exposure includes rinsing eyes with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, hydroxylation) affect the bioactivity of phenylpiperazine derivatives?

  • Analysis : Aliphatic substitutions (e.g., methyl groups) reduce cytotoxicity in Caco-2 models compared to hydroxyl/amine substitutions. For example, this compound shows 30% lower cytotoxicity than 1-phenylpiperazine .
  • Experimental Design : Compare IC50_{50} values in cellular assays using MTT or resazurin-based viability tests .

Q. Which analytical techniques are optimal for quantifying trace impurities in this compound?

  • Methodology : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV). Use selected ion monitoring (SIM) for m/z 230 (molecular ion) and 174 (base peak) .
  • Validation : Achieve LOD <0.1 ppm via spiked recovery studies in methanol .

Q. How does this compound perform in intestinal permeation models?

  • Findings : In Caco-2 monolayers, it exhibits moderate Papp_{app} (1.2 × 106^{-6} cm/s) with no significant disruption of tight junctions, suggesting passive diffusion as the primary transport mechanism .
  • Protocol : Apply 10 μM compound in HBSS (pH 6.5) for 2 h; measure apical-to-basolateral flux via LC-MS .

Q. What regulatory considerations apply to this compound in controlled substance frameworks?

  • Compliance : Classified under Schedule C (UK Misuse of Drugs Regulations 2001) due to structural similarity to regulated phenylpiperazines. Document synthesis and usage in DEA-compliant registries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.